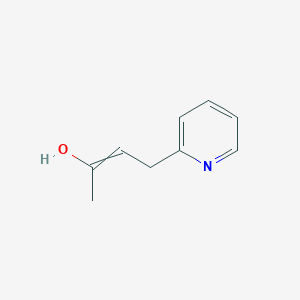
4-(Pyridin-2-yl)but-2-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-2-yl)but-2-en-2-ol is an organic compound that features a pyridine ring attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)but-2-en-2-ol can be achieved through several methods. One common approach involves the condensation of 2-acetylpyridine with an appropriate aldehyde under basic conditions. This reaction typically uses sodium hydroxide as the base and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)but-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Pyridin-2-yl)but-2-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)but-2-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the butenol chain can undergo various chemical modifications. These interactions and modifications can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Shares the pyridine ring but lacks the butenol chain.
But-2-en-2-ol: Contains the butenol chain but lacks the pyridine ring.
4-(Pyridin-3-yl)but-2-en-2-ol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-(Pyridin-2-yl)but-2-en-2-ol is unique due to the combination of the pyridine ring and the butenol chain, which allows it to participate in a wide range of chemical reactions and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61454-02-2 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-pyridin-2-ylbut-2-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
NNEPXOGZMMYNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















